molecular formula C6H12N4O4 B14687821 N,N,O-Tri(methylcarbamoyl)hydroxylamine CAS No. 24954-53-8

N,N,O-Tri(methylcarbamoyl)hydroxylamine

Cat. No.: B14687821
CAS No.: 24954-53-8
M. Wt: 204.18 g/mol
InChI Key: ZTYFSMJPSIXNMW-UHFFFAOYSA-N
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Description

N,N,O-Tri(methylcarbamoyl)hydroxylamine is a synthetic hydroxylamine derivative designed for research applications. Hydroxylamine derivatives are widely used in organic synthesis as bifunctional linkers; for instance, O-(methylcarbamoyl)hydroxylamine has been used to functionalize carbohydrates and peptidoglycan fragments, maintaining biological activity for immunological studies . Similar compounds, such as N,N,O-triacetylhydroxylamine, are known in chemical literature , and the reactivity of N-hydroxycarbamates has been extensively studied . This particular tri-substituted compound is expected to serve as a valuable reagent for introducing protected hydroxylamine functionalities or as a building block in medicinal chemistry and chemical biology. Its structure, featuring multiple methylcarbamoyl groups, may enhance stability and alter solubility for specific experimental conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

24954-53-8

Molecular Formula

C6H12N4O4

Molecular Weight

204.18 g/mol

IUPAC Name

(methylcarbamoylamino) N-methyl-N-(methylcarbamoyl)carbamate

InChI

InChI=1S/C6H12N4O4/c1-7-4(11)9-14-6(13)10(3)5(12)8-2/h1-3H3,(H,8,12)(H2,7,9,11)

InChI Key

ZTYFSMJPSIXNMW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NOC(=O)N(C)C(=O)NC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The most well-documented synthesis of N,N,O-tri(methylcarbamoyl)hydroxylamine derives from the reduction of tertiary nitro or nitroso alkanes using alkali metals in inert solvents. As detailed in US Patent 3163677A, this method employs sodium, potassium, or lithium to reduce tert-nitrobutane or tert-nitrosobutane in anhydrous, oxygen-free conditions. The reaction proceeds via the formation of an unstable anion radical intermediate, which decomposes to yield the target compound and N,N-disubstituted nitroxide (Figure 1).

Representative Procedure

  • Reactants :
    • Tertiary nitroalkane (e.g., tert-nitrobutane, 0.24 mol)
    • Alkali metal (e.g., sodium, 0.24 mol)
    • Solvent: 1,2-dimethoxyethane (glyme) or diglyme
  • Conditions :

    • Temperature: 20–50°C (optimal range)
    • Atmosphere: Nitrogen or argon blanket
    • Duration: 48 hours
  • Work-Up :

    • Vacuum evaporation to isolate a solid residue containing this compound and sodium nitrite.
    • Trituration with petroleum ether or pentane to remove adsorbed nitroxide byproducts.

Solvent and Temperature Optimization

Polyether solvents such as glyme and diglyme are preferred due to their ability to stabilize reactive intermediates. Hydrocarbon solvents (e.g., hexane, toluene) may be used but often require mixing with polyethers to enhance yields. Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition, whereas lower temperatures (20–50°C) improve selectivity (Table 1).

Table 1. Solvent and Temperature Effects on Yield

Solvent System Temperature (°C) Yield (%)* Byproduct Formation
Glyme 20–50 65–70 Moderate
Diglyme 50–80 55–60 High
Glyme/Hexane (1:1) 30–60 60–65 Low
Toluene 80–100 40–45 Severe

*Yields estimated from patent examples.

Carbamoylation of Hydroxylamine Derivatives

Stepwise Carbamoylation Strategy

Characterization and Analytical Validation

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy : Key bands include N–H stretches (3300 cm⁻¹), C=O stretches (1680 cm⁻¹), and N–O vibrations (950 cm⁻¹).
  • Electron Spin Resonance (ESR) : Detects paramagnetic nitroxide byproducts (triplet hyperfine splitting).
  • Elemental Analysis : Matches calculated values for C (35.29%), H (5.92%), N (27.44%), and O (31.35%).

Chromatographic Purity Assessment

  • Gas Chromatography (GC) : Resolves this compound (retention time: 12.3 min) from nitroxide contaminants (14.8 min).

Industrial-Scale Considerations

Cost-Benefit Analysis

Factor Alkali Metal Reduction Carbamoylation Route
Raw Material Cost Low Moderate
Reaction Time 48 hours 12–24 hours
Purification Complexity High Moderate
Scalability Industrial Laboratory-scale

Chemical Reactions Analysis

Types of Reactions

N,N,O-Tri(methylcarbamoyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,O-Tri(methylcarbamoyl)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N,O-Tri(methylcarbamoyl)hydroxylamine involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Substitution Patterns and Hydrogen Bonding

  • N,N-Dibenzylhydroxylamine : Features two benzyl groups on nitrogen, forming hydrogen bonds via NH and OH groups. Its solid-state structure reveals intermolecular N–H···O interactions, which stabilize crystal packing .
  • N-Pivaloylhydroxylamine : Contains a bulky pivaloyl group on oxygen, leading to a ribbon-like hydrogen-bonded network similar to N,N,O-Tri(methylcarbamoyl)hydroxylamine .
  • N,O-Dimethylhydroxylamine: Exhibits reduced nucleophilic reactivity compared to monosubstituted derivatives (e.g., N-methylhydroxylamine) due to steric and electronic effects of methyl groups on oxygen .

Key Insight : The trisubstitution in this compound enhances steric hindrance and reduces nucleophilicity, similar to trends observed in dimethylated analogs .

Physicochemical Properties

Table 1: Lipophilicity and ADME Parameters

Compound logP Reduction logD7.4 Metabolic Stability Plasma Protein Binding
N,N,O-Tri(methylcarbamoyl) ~0.5–1.0 Higher Improved Reduced
Tertiary Amine ~0.5–1.0 Lower Moderate Higher
Ether (-CHR-OR') Minimal Higher Poor Higher
Hydrocarbon (-CHR-CH2-) Baseline Baseline Poor Baseline

Data Sources : Matched molecular pair (MMP) analyses show that replacing C–C bonds with N,N,O-Tri(methylcarbamoyl) hydroxylamine reduces logP comparably to tertiary amines but results in higher logD7.4 due to weak basicity. This substitution also improves metabolic stability and lowers plasma protein binding .

Reactivity and Functional Implications

Nucleophilic Reactivity

  • N-Methylhydroxylamine : 2.3× more reactive than N,N-dimethylhydroxylamine .
  • N,N-Dimethylhydroxylamine : 4.6× more reactive than N,O-dimethylhydroxylamine .

Mechanistic Note: Methyl groups on nitrogen and oxygen hinder nucleophilic attack, as seen in N,O-dimethylhydroxylamine’s failure to react with 2-chloro-5-nitropyrimidine .

Radical Formation

Hydroxylamine derivatives with electron-deficient substituents on oxygen (e.g., acyl groups) can generate N-centered radicals via photocatalysis. The methylcarbamoyl groups in this compound may similarly act as redox handles, though this remains unexplored .

Q & A

What synthetic strategies are effective for preparing N,N,O-Tri(methylcarbamoyl)hydroxylamine derivatives?

Basic
A one-pot synthesis under mild basic conditions (e.g., sodium bicarbonate) can yield N,N-disubstituted hydroxylamine derivatives. For example, coupling benzimidazole derivatives with hydroxylamine precursors in aqueous or polar aprotic solvents (e.g., DMF) at 40–60°C achieves high yields . Advanced methods involve carbodiimide-mediated coupling (e.g., DCC) to form hydroxamates, followed by iron(III) complexation for UV-Vis detection. Optimizing reagent stoichiometry (DCC:hydroxylamine ratios) and reaction times (e.g., 2–24 hours) is critical .

How can the structure of this compound derivatives be characterized?

Basic
Use single-crystal X-ray diffraction to resolve solid-state geometries, particularly hydrogen-bonding networks and pyramidalization at nitrogen . NMR spectroscopy (¹H/¹³C) identifies tautomeric forms (e.g., aminoxide vs. hydroxylamine) and monitors reaction progress . For degradation studies, gas chromatography with FID detection and alumina capillary columns can quantify volatile byproducts (e.g., methane, ethylene) under radiation .

How does substituting the N,N,O-trisubstituted hydroxylamine moiety influence lipophilicity and ADME parameters compared to hydrocarbon or amine groups?

Advanced
A matched molecular pair analysis reveals replacing C–C bonds with N,N,O-trisubstituted hydroxylamines reduces logP by ~0.5–1.0 units, comparable to tertiary amines. However, hydroxylamine derivatives exhibit higher logD7.4 (1.2–1.8 vs. 0.5–1.0 for amines) due to reduced basicity, enhancing membrane permeability. Metabolic stability improves by 20–40% in microsomal assays, likely via steric hindrance of oxidative enzymes. Plasma protein binding decreases by 15–30%, attributed to weaker hydrogen-bond donor capacity .

What experimental approaches optimize the synthesis of hydroxamates using this compound?

Advanced
Employ self-driving laboratory platforms for multivariate optimization. For hydroxamate formation, screen DCC and hydroxylamine equivalents (1.5–3.0 eq), reaction time (1–6 hours), and temperature (25–50°C) in a <30-experiment design. Use grid search or Bayesian optimization to minimize trials. Benchmarking shows >75% reduction in experiments compared to unguided methods. Monitor conversion via UV-Vis (iron(III)-hydroxamate complexes at 450–500 nm) .

How can electrochemical methods elucidate the oxidation mechanisms of hydroxylamine derivatives?

Advanced
Use chronoamperometry to determine apparent diffusion coefficients (e.g., Dapp=1.2×107cm2s1D_{\text{app}} = 1.2 \times 10^{-7} \, \text{cm}^2 \, \text{s}^{-1}) and Tafel analysis to extract electron-transfer coefficients (α=0.36\alpha = 0.36). A pH-dependent ErC′i mechanism dominates: hydroxylamine oxidizes at modified electrodes (e.g., oracet blue-functionalized carbon) via a 2-electron process. Catalytic rate constants (kk') increase from 1.7×104cms11.7 \times 10^{-4} \, \text{cm} \, \text{s}^{-1} at pH 5 to 6.9×104cms16.9 \times 10^{-4} \, \text{cm} \, \text{s}^{-1} at pH 9 due to deprotonation effects .

What analytical techniques identify degradation products of this compound under γ-irradiation?

Advanced
Gas chromatography (GC) with alumina capillary columns and FID detects light hydrocarbons (e.g., methane, ethane, ethylene) generated via C–N bond cleavage. Quantify using external calibration curves (R² > 0.99). For non-volatile byproducts, employ HPLC-MS with C18 columns and ESI+ ionization. Radiolytic pathways involve •OH radical attack, leading to methylcarbamoyl fragmentation and hydroxylated intermediates .

How do intermolecular forces affect the solid-state structure of N,N,O-Trisubstituted hydroxylamines?

Advanced
In condensed phases, N–H···Cl hydrogen bonds stabilize hexameric aggregates, as seen in gallium-hydroxylamine complexes. Gas-phase electron diffraction shows planar N–O geometries, while solid-state structures exhibit pyramidalization (N–O–C angles ~104°–110°) due to packing forces. Silylated derivatives show unusual Si–N bond elongation (1.75–1.80 Å) vs. organic analogs (1.45–1.50 Å), impacting solubility .

What role do N-substituted hydroxylamines play in derivatizing aldehydes for LC-MS analysis?

Advanced
N-substituted hydroxylamines (e.g., –NHOH) form stable nitrones with aldehydes via nucleophilic addition. Unlike O-substituted analogs (requiring oxime reduction), nitrones are directly detectable by LC-MS (LOD ~0.1 nM). Optimize derivatization at pH 7–8 (20–40°C, 30–60 minutes). Use deuterated hydroxylamines as internal standards for quantification .

How does computational modeling reconcile discrepancies in actinide-hydroxylamine complex geometries?

Advanced
DFT calculations for Am(III)-hydroxylamine complexes reveal monomeric vs. dimeric structures. Experimental Am–N(tBu) distances (2.641 Å) differ from computed values (2.805 Å) due to crystal packing effects. Redox potentials (Np(IV)/Np(V): −0.25 V vs. SHE) align with spectroelectrochemical data, validating ligand-to-metal charge-transfer pathways .

What strategies mitigate aspartimide formation during peptide synthesis using hydroxylamine derivatives?

Advanced
Add N-hydroxylamine additives (e.g., HOAt, Oxyma) to Fmoc cleavage solutions. These scavenge base-induced deprotonation (pH 8–10), reducing aspartimide formation by 50–70%. Monitor via HPLC-UV (220 nm) using C4 columns. Optimize additive concentration (1–5 eq) to balance suppression efficacy and side reactions .

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